MPT0E028

Descripción general

Descripción

MPT0E028 es un nuevo inhibidor pan-histona desacetilasa desarrollado por el grupo de investigación del profesor Jing-Ping Liou en la Universidad Médica de Taipei. Es desarrollado conjuntamente por la Universidad Médica de Taipei y Formosa Pharmaceuticals. Este compuesto regula al alza la acetilación de H3 y tubulina, lo que lleva al arresto del ciclo celular y la muerte celular. This compound ha mostrado una inhibición significativa del crecimiento tumoral en varias células tumorales sólidas, como hepatomas y cáncer colorrectal .

Métodos De Preparación

MPT0E028 se sintetiza mediante una serie de reacciones químicas que involucran inhibidores de la histona desacetilasa derivados de N-hidroxiacrilamida. La ruta sintética incluye el uso de indolina-1-arilsulfonamidas como estructura principal . Los métodos de producción industrial implican la preparación de soluciones madre en solventes como dimetilsulfóxido, seguidas de almacenamiento a temperaturas específicas para mantener la estabilidad .

Análisis De Reacciones Químicas

Synthetic Pathway and Key Reactions

The synthesis of MPT0E028 involves a multi-step process centered on indoline-1-arylsulfonamide derivatives. Key reactions include:

Coupling Reaction

-

Reagents : A hydroxylamine intermediate is coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PYBOP) in the presence of triethylamine (Et₃N) as a base.

-

Conditions : Conducted under anhydrous conditions at room temperature for 2 hours .

Deprotection Step

-

Reagents : Trifluoroacetic acid (TFA) is used to remove the tetrahydropyranyl (THP) protecting group.

-

Conditions : Acid-mediated cleavage at ambient temperature .

Reaction Mechanisms and Selectivity

The synthetic design prioritizes stability and bioactivity:

-

PYBOP-Mediated Coupling : This reagent facilitates amide bond formation without racemization, critical for maintaining stereochemical integrity .

-

TFA Deprotection : Selectively cleaves the THP group while preserving the acrylamide backbone essential for HDAC inhibition .

Comparative Reactivity Data

Reaction parameters and outcomes are summarized below:

Industrial and Pharmacological Implications

Aplicaciones Científicas De Investigación

MPT0E028 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un potente inhibidor de la histona desacetilasa en diversas reacciones químicas.

Biología: Demuestra una inhibición significativa del crecimiento tumoral en varias células tumorales sólidas.

Medicina: Potencial agente terapéutico para el tratamiento de cánceres como hepatomas y cáncer colorrectal.

Industria: Utilizado en el desarrollo de fármacos anticancerígenos y otros agentes terapéuticos .

Mecanismo De Acción

MPT0E028 ejerce sus efectos inhibiendo la histona desacetilasa, lo que lleva a la regulación al alza de la acetilación de H3 y tubulina. Esto da como resultado el arresto del ciclo celular y la muerte celular. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la histona desacetilasa y la reducción de la fosforilación de Akt en el linfoma de células B .

Comparación Con Compuestos Similares

MPT0E028 se compara con otros compuestos similares como el ácido hidroámico de suberoylanilida (SAHA), que es el primer inhibidor de la histona desacetilasa aprobado por la FDA. This compound muestra un efecto inhibitorio de la histona desacetilasa más potente en comparación con el ácido hidroámico de suberoylanilida y también posee una potente capacidad de orientación directa de Akt . Otros compuestos similares incluyen varios inhibidores de la histona desacetilasa derivados de N-hidroxiacrilamida .

Actividad Biológica

MPT0E028 is a novel histone deacetylase (HDAC) inhibitor that has shown promising biological activity in various cancer models. This compound has been investigated for its effects on cell viability, apoptosis induction, and potential therapeutic applications in hematologic malignancies and solid tumors. This article provides a detailed overview of the biological activity of this compound, including key research findings, case studies, and data tables summarizing its effects.

This compound exerts its biological effects primarily through the inhibition of HDACs, which plays a crucial role in regulating gene expression and cellular processes such as apoptosis and cell cycle progression. In addition to HDAC inhibition, this compound has been shown to directly target the Akt signaling pathway, which is vital for cell survival and proliferation.

- HDAC Inhibition : this compound demonstrates a more potent inhibitory effect on HDACs compared to SAHA (suberoylanilide hydroxamic acid), the first FDA-approved HDAC inhibitor. In vitro studies have shown IC50 values of 0.65 μM for Ramos cells and 1.45 μM for BJAB cells, significantly lower than SAHA's IC50 values (2.61 μM and 44.22 μM, respectively) .

- Akt Pathway Targeting : this compound reduces phosphorylation of Akt at both T308 and S473 sites, leading to decreased activation of downstream targets such as mTOR and GSK3β . This dual mechanism enhances its efficacy in inducing apoptosis in B-cell lymphoma cells.

Antitumor Activity

Numerous preclinical studies have evaluated the antitumor efficacy of this compound across different cancer types:

- B-cell Lymphoma :

-

Non-Small Cell Lung Cancer (NSCLC) :

- This compound was found to enhance erlotinib-induced cell death in EGFR-TKI-resistant NSCLC cells. The combination therapy showed synergistic effects, increasing apoptotic markers such as PARP and caspase-3 .

- The study highlighted that this compound could overcome resistance mechanisms associated with EGFR inhibitors by modulating multiple signaling pathways .

- Colorectal Cancer :

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Combination Therapy : A study combining this compound with erlotinib in NSCLC demonstrated enhanced antitumor effects compared to monotherapy, suggesting its potential as an adjunct treatment for resistant tumors .

- Emphysema Model : this compound also showed therapeutic benefits beyond oncology; it reduced inflammation and improved lung function in emphysematous mice models, indicating its broader therapeutic potential .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Cell Line/Model | IC50 (μM) | Main Findings |

|---|---|---|---|

| B-cell Lymphoma | Ramos | 0.65 | Induces apoptosis; prolongs survival in mice |

| BJAB | 1.45 | Significant tumor growth suppression | |

| NSCLC | A549 | N/A | Enhances erlotinib-induced apoptosis |

| Colorectal Cancer | HCT116 | N/A | Stronger anti-cancer efficacy than SAHA |

| Emphysema | Mouse model | N/A | Reduces inflammation; improves lung function |

Propiedades

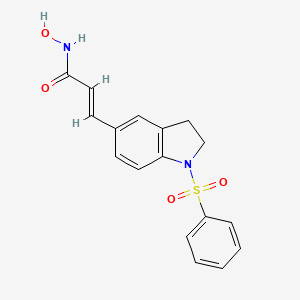

IUPAC Name |

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTIFSBCGGAZDB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338320-94-7 | |

| Record name | 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338320947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-(BENZENESULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL)-N-HYDROXYACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65L58FI65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.